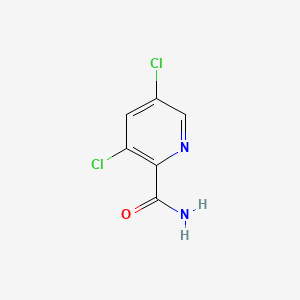

3,5-Dichloropicolinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRSAVRBVNYEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279995 | |

| Record name | 3,5-dichloropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-71-3 | |

| Record name | 5468-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloropicolinamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3,5-Dichloropicolinamide. The document details its physicochemical characteristics, provides insights into its synthesis and analytical methodologies, and explores its potential biological activities based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and agrochemical development.

Chemical Identity and Structure

This compound, also known by its IUPAC name 3,5-dichloropyridine-2-carboxamide, is a halogenated pyridine derivative.[1][2] Its chemical structure consists of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a carboxamide group at the 2 position.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Reference(s) |

| IUPAC Name | 3,5-dichloropyridine-2-carboxamide | [1][2] |

| CAS Number | 5468-71-3 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 191.01 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)N)Cl | [2] |

| InChI Key | QIRSAVRBVNYEMF-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in various chemical and biological systems.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Physical Form | Powder | [3] |

| Boiling Point | 283.5 ± 40.0 °C at 760 Torr | [3] |

| Density | 1.524 ± 0.06 g/cm³ (at 20°C) | [3] |

| Flash Point | 125.3 ± 27.3 °C | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles and the synthesis of related compounds. A common method for the preparation of amides is the reaction of a carboxylic acid or its derivative with an amine.

Proposed Synthetic Pathway:

A likely synthetic route involves the amidation of 3,5-dichloropicolinic acid or its corresponding acyl chloride.

References

An In-depth Technical Guide to the Mechanism of Action of Clopyralid (3,6-Dichloro-2-Pyridinecarboxylic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Clopyralid, a synthetic auxin herbicide. The information presented is intended for a scientific audience and details the core signaling pathways, quantitative efficacy data, and relevant experimental methodologies. While the initial query specified "3,5-Dichloropicolinamide," extensive research indicates that the compound of primary scientific and commercial interest in this chemical class is Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid). This guide will focus on the well-documented activities of Clopyralid.

Introduction

Clopyralid is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds, particularly those belonging to the Asteraceae, Fabaceae, and Solanaceae families.[1][2] Its mode of action is categorized as a Group 4 herbicide (WSSA) or a Group O herbicide (HRAC), which are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[3][4] By overwhelming the plant's natural auxin signaling pathways, Clopyralid induces uncontrolled and disorganized cell growth, ultimately leading to plant death.[1][5]

Core Mechanism of Action: The Auxin Signaling Pathway

The herbicidal activity of Clopyralid is initiated by its interaction with the core components of the plant auxin signaling pathway. This pathway is a sophisticated system that regulates gene expression in response to auxin levels.

Binding to the TIR1/AFB Co-Receptor Complex

The primary molecular target of Clopyralid is the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins, which function as auxin co-receptors.[1][6] In the presence of auxin or a synthetic auxin like Clopyralid, these F-box proteins form a stable complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[6][7] This interaction is crucial, as the TIR1/AFB-auxin-Aux/IAA complex acts as a molecular "glue."[8]

Studies have shown that different TIR1/AFB proteins exhibit varying affinities for different auxinic compounds. While specific binding affinity data for Clopyralid is not as abundant as for other auxins, research on related pyridine-carboxylate herbicides like picloram indicates a preferential binding to certain AFB proteins, such as AFB5.[9][10]

Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-Clopyralid-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][11][12] This process involves the covalent attachment of a polyubiquitin chain to the Aux/IAA repressor. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome.[4][11]

Derepression of Auxin Response Factors (ARFs) and Gene Expression

In the absence of high auxin concentrations, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[6][7] This interaction represses the transcriptional activity of ARFs.

The Clopyralid-induced degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of a multitude of downstream genes.[6][13] This leads to a massive and uncontrolled upregulation of genes involved in cell division, expansion, and differentiation, resulting in the characteristic herbicidal symptoms of epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death.[2][5]

Quantitative Data

The efficacy of Clopyralid varies depending on the plant species, growth stage, and environmental conditions. The following tables summarize key quantitative data related to its activity.

Table 1: Efficacy of Clopyralid on Various Weed Species

| Weed Species | Growth Stage | Application Rate (g ae/ha) | Efficacy (ED50/Control %) | Reference |

| Black Medic (Medicago lupulina) | Small (0.5-1 cm stem) | 197.3 g/ha (ED90 for biomass reduction) | 90% | [11] |

| Black Medic (Medicago lupulina) | Large (3-6 cm stem) | >280 g/ha (ED90 for biomass reduction not reached) | <90% | [11] |

| Canada Thistle (Cirsium arvense) | - | 140 - 280 | 85-95% control at 28 days | [14] |

| Spotted Knapweed (Centaurea stoebe) | - | 210 - 280 | 90-100% control at 28 days | [14] |

| Field Pea (Pisum sativum) | Seedling | 3 µg/kg soil (ED50 for shoot biomass) | 50% | [15] |

ED50: Effective dose causing 50% response; ED90: Effective dose causing 90% response; g ae/ha: grams of acid equivalent per hectare.

Table 2: Physicochemical and Toxicological Properties of Clopyralid

| Property | Value | Reference |

| Chemical Formula | C₆H₃Cl₂NO₂ | [1] |

| Molar Mass | 192.00 g/mol | [16] |

| Water Solubility | ~1000 ppm | [1][16] |

| Soil Half-life | 12 to 70 days (average 40 days) | [2] |

| Acute Oral LD50 (Rat) | 4,300 to >5,000 mg/kg | [1][17] |

| Acute Dermal LD50 (Rabbit) | >2,000 mg/kg | [1] |

| Acute LC50 (Rainbow Trout) | 104 mg/L | [17] |

LD50: Median lethal dose; LC50: Median lethal concentration.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of synthetic auxins like Clopyralid.

Protocol for Dose-Response Bioassay

This protocol is designed to determine the effective dose of Clopyralid required for a specific biological response (e.g., growth inhibition) in a target plant species.[3][18]

Materials:

-

Target plant seeds

-

Potting soil and pots

-

Clopyralid stock solution

-

Growth chamber or greenhouse with controlled conditions

-

Calibrated sprayer or pipettes for application

-

Balance and calipers for measurements

Methodology:

-

Plant Growth: Sow seeds in pots and grow under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach the desired growth stage (e.g., 2-4 true leaves).

-

Herbicide Preparation: Prepare a series of Clopyralid dilutions from the stock solution to cover a range of concentrations, including a control (no herbicide).

-

Application: Apply the different herbicide concentrations to the plants. This can be done via foliar spray or by adding to the soil. Ensure uniform application.

-

Incubation: Return the treated plants to the growth chamber and observe them over a set period (e.g., 14-21 days).

-

Data Collection: At specified time points, assess plant injury visually (e.g., on a 0-100% scale) and measure quantitative parameters such as plant height, fresh weight, and dry weight.

-

Data Analysis: Plot the response data against the logarithm of the herbicide concentration and fit a dose-response curve (e.g., a four-parameter log-logistic model) to determine the ED50 value.[3]

Protocol for In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance - SPR)

This protocol describes a method to measure the binding affinity of Clopyralid to the TIR1/AFB auxin receptors.[19][20][21]

Materials:

-

Purified recombinant TIR1/AFB proteins

-

Biotinylated peptide corresponding to the degron domain (Domain II) of an Aux/IAA protein (e.g., IAA7)

-

SPR instrument (e.g., Biacore) and sensor chips (e.g., streptavidin-coated)

-

Clopyralid and other auxin compounds

-

Running buffer

Methodology:

-

Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the surface of a streptavidin-coated sensor chip.

-

Binding Analysis:

-

Inject a solution containing a fixed concentration of the TIR1/AFB protein mixed with varying concentrations of Clopyralid over the sensor chip surface.

-

The formation of the TIR1/AFB-Clopyralid-Aux/IAA peptide complex on the chip surface causes a change in the refractive index, which is measured in real-time.

-

Monitor the association (binding) and dissociation (unbinding) phases.

-

-

Data Analysis:

-

Generate sensorgrams from the binding data.

-

Fit the data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Protocol for Measuring Auxin-Induced Gene Expression

This protocol outlines a method to quantify changes in the expression of auxin-responsive genes following treatment with Clopyralid.[22][23][24]

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

Clopyralid solution

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative PCR (qPCR) instrument and reagents (e.g., SYBR Green)

-

Primers for target auxin-responsive genes (e.g., GH3, SAURs) and a reference gene.

Methodology:

-

Treatment: Treat seedlings with a specific concentration of Clopyralid or a control solution for a defined period (e.g., 1-3 hours).

-

Sample Collection: Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize complementary DNA (cDNA) using reverse transcriptase.

-

qPCR Analysis:

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.

-

Quantify the relative expression levels of the target auxin-responsive genes, normalized to the expression of a stable reference gene.

-

-

Data Analysis: Calculate the fold change in gene expression in Clopyralid-treated samples compared to the control samples using the 2-ΔΔCT method.

Visualizations

Signaling Pathway

Caption: The core auxin signaling pathway activated by Clopyralid.

Experimental Workflow

Caption: A typical experimental workflow for a dose-response study of Clopyralid.

References

- 1. invasive.org [invasive.org]

- 2. Herbicide Carryover Concerns in 2021 | NDSU Agriculture [ndsu.edu]

- 3. bioone.org [bioone.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Residue Behavior of Clopyralid Herbicide in Soil and Sugar Beet Crop under Subtropical Field Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 8. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ubiquitination and Auxin Signaling: A Degrading Story - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thebiologyislove.com [thebiologyislove.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. ucanr.edu [ucanr.edu]

- 16. Applications of statistical experimental designs to improve statistical inference in weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wsdot.wa.gov [wsdot.wa.gov]

- 18. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for measuring the auxin-induced changes of m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of 3,5-Dichloropicolinamide in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropicolinamide is a chemical compound of interest within various scientific disciplines, including agricultural science and environmental chemistry. Understanding its fate and behavior in the environment, particularly its degradation in soil and water, is crucial for assessing its potential environmental impact and for the development of related compounds. This technical guide provides an in-depth overview of the degradation products of this compound in soil and water, based on available scientific literature. The degradation pathways and products are primarily inferred from studies on structurally analogous compounds, including other chlorinated picolinic acid derivatives and pesticides containing a 3,5-dichloroaniline moiety.

Degradation Pathways and Products

The environmental degradation of this compound is expected to proceed through a combination of microbial, photochemical, and hydrolytic processes. The predominant pathway is largely dependent on the environmental compartment (soil or water) and specific conditions such as microbial population, sunlight intensity, pH, and temperature.

Microbial Degradation in Soil

In soil environments, microbial metabolism is anticipated to be the primary driver of this compound degradation. Based on studies of similar picolinamide herbicides, the degradation is likely initiated by the hydrolysis of the amide bond, leading to the formation of 3,5-dichloropicolinic acid. This intermediate can then undergo further microbial degradation.

A key potential metabolite is 3,5-dichloroaniline , which would be formed by the cleavage of the amide bond and subsequent decarboxylation of the picolinic acid ring. Studies on other pesticides containing a 3,5-dichlorophenyl group have shown that 3,5-dichloroaniline can be a persistent and potentially more toxic metabolite than the parent compound.[1] However, certain soil microorganisms, such as those from the Rhodococcus and Pseudomonas genera, have been shown to degrade 3,5-dichloroaniline.[2]

Further microbial transformation of the pyridine ring can involve hydroxylation, leading to the formation of hydroxylated derivatives. The complete mineralization to carbon dioxide is the ultimate fate of the organic structure under aerobic conditions.

Degradation in Water

In aquatic environments, both photodegradation and microbial degradation are expected to contribute to the transformation of this compound.

Photodegradation: Studies on the closely related 3,6-dichloropicolinic acid have demonstrated that photolysis in water can be a significant degradation pathway, leading to the formation of multiple photoproducts.[3] The primary photochemical reactions are likely to involve dechlorination, where a chlorine atom is reductively removed from the pyridine ring, and hydroxylation, where a chlorine atom is substituted by a hydroxyl group. This can lead to a variety of mono-chlorinated and hydroxylated picolinamide derivatives.

Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis, particularly under alkaline or acidic conditions, which would yield 3,5-dichloropicolinic acid. The rate of hydrolysis is dependent on pH and temperature.[4][5][6]

Quantitative Data on Degradation

Quantitative data on the degradation of this compound is limited. However, data from studies on analogous compounds can provide an indication of its potential persistence in the environment.

| Compound | Matrix | Degradation Process | Half-life (t½) | Conditions | Reference |

| 3,5-dichloroaniline | Water | Photolysis (Xenon lamp) | 49.5 minutes | Initial conc. 5 mg/L | [7] |

| 3,5-dichloroaniline | Water | Photolysis (UV lamp) | 11.6 minutes | Initial conc. 5 mg/L | [7] |

| 3,5-dichloroaniline | Water | Hydrolysis | 40.8 days | Neutral pH | [7] |

| 3,5-dichloroaniline | Water | Hydrolysis | 77.0 days | Acidic pH | [7] |

| 3,5-dichloroaniline | Water | Hydrolysis | 86.6 days | Alkaline pH | [7] |

| Aminopyralid (related picolinic acid herbicide) | Soil | Microbial Degradation | Not specified | Field conditions | [8] |

| Clopyralid (related picolinic acid herbicide) | Soil | Microbial Degradation | Not specified | Field conditions | [8] |

Experimental Protocols

The following sections outline general experimental methodologies for studying the degradation of this compound in soil and water, based on standard practices for pesticide fate studies.

Soil Degradation Study (Aerobic)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Characterization: Select representative agricultural soils. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Prepare a stock solution of this compound. Apply the test substance to the soil samples at a concentration relevant to its intended use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract the soil samples with a suitable solvent (e.g., acetonitrile, methanol) to recover the parent compound and its degradation products.

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its metabolites.[9][10][11][12]

-

Data Analysis: Determine the dissipation half-life (DT50) of this compound and identify the major degradation products.

Water Photodegradation Study

Objective: To determine the rate and pathway of this compound degradation in water upon exposure to light.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of this compound in sterile, purified water, and potentially in representative natural water samples.

-

Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature. Include dark controls to assess abiotic hydrolysis.

-

Sampling: Collect samples from the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples directly or after extraction using HPLC or LC-MS/MS to determine the concentration of the parent compound and identify photoproducts.[13]

-

Data Analysis: Calculate the photodegradation quantum yield and half-life. Identify the major phototransformation products.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound in soil and water.

References

- 1. Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide lontrel) in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photolysis and hydrolysis of 3,5-dichloroaniline in water [nyxxb.cn]

- 8. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. saspublishers.com [saspublishers.com]

Navigating the Environmental Journey of 3,5-Dichloropicolinamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and transport of 3,5-Dichloropicolinamide, a chemical intermediate of interest to researchers, scientists, and drug development professionals. Due to the limited direct environmental studies on this compound, this guide leverages data from structurally analogous picolinic acid herbicides, namely picloram, clopyralid, and aminopyralid, to forecast its likely behavior in various environmental compartments. This approach provides a robust framework for understanding its potential persistence, mobility, and degradation pathways.

Core Physicochemical Properties

A substance's environmental behavior is fundamentally governed by its physicochemical properties. For this compound, these parameters suggest a compound with moderate potential for environmental mobility.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | PubChem |

| Molecular Weight | 191.01 g/mol | PubChem |

| Boiling Point | 283.5 ± 40.0 °C | ChemicalBook |

| Density | 1.524 ± 0.06 g/cm³ | ChemicalBook |

| logP (Octanol-Water Partition Coefficient) | 1.3 | PubChem |

Environmental Fate Profile: An Analogue-Based Assessment

The environmental fate of a chemical encompasses its transformation (degradation) and movement (transport) in the air, water, and soil. The following data, derived from the picolinic acid herbicides picloram, clopyralid, and aminopyralid, offers critical insights into the expected environmental profile of this compound.

Picolinic acid herbicides are characterized by their persistence in soil and high mobility, posing a potential for groundwater contamination.[1][2][3] Their primary route of dissipation is microbial degradation, with photolysis playing a role in aquatic environments.[2][3]

| Parameter | Analogue Compound(s) | Typical Values & Characteristics | Source(s) |

| Soil Half-Life (Aerobic) | Picloram, Aminopyralid | Ranges from 20 to over 500 days, with a typical half-life around 90-100 days. Persistence is influenced by soil type, temperature, and moisture. | [1][4][5] |

| Aquatic Half-Life (Photolysis) | Aminopyralid, Picloram | Can be rapid in clear, shallow water (e.g., 0.6 to 2.6 days). | [1][4] |

| Mobility in Soil | Picloram, Clopyralid, Aminopyralid | Generally high due to low soil adsorption. These compounds are water-soluble and do not bind strongly with soil particles, leading to a high potential for leaching. | [2][3][6] |

| Bioaccumulation Potential | Picloram, Clopyralid, Aminopyralid | Low. These compounds are not expected to significantly bioaccumulate in fish or other aquatic organisms. | [1][6][7] |

Key Environmental Processes: Degradation and Transport

The environmental journey of this compound is likely dictated by a combination of degradation and transport processes. Based on its structural analogues, the following pathways are anticipated to be most significant.

Experimental Protocols for Environmental Fate Assessment

Standardized experimental protocols are crucial for generating reliable data on the environmental fate of chemicals. The following outlines a general workflow for assessing the key parameters discussed in this guide.

Soil Sorption/Desorption (OECD 106)

This batch equilibrium study measures a chemical's tendency to bind to soil particles.

-

Soil Selection: A range of soils with varying organic carbon content, pH, and texture are selected.

-

Test Substance Preparation: A solution of this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared at several concentrations.

-

Equilibration: Soil samples are equilibrated with the test substance solutions for a defined period (e.g., 24-48 hours) with agitation.

-

Analysis: After equilibration, the phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculation: The amount of substance sorbed to the soil is calculated by difference. The soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study determines the rate and pathway of degradation in soil under different redox conditions.

-

Soil Treatment: Sieved, fresh soil is treated with this compound.

-

Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, the soil is exposed to air. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas.

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and potential transformation products.

-

Data Analysis: The rate of degradation (half-life) is calculated, and a degradation pathway is proposed based on the identified metabolites.

Phototransformation on Soil and in Water (OECD 316 & 317)

These studies assess the role of sunlight in the degradation of the chemical.

-

Sample Preparation: For soil, the test substance is applied to the surface of a thin layer of soil. For water, an aqueous solution of the test substance is prepared.

-

Irradiation: The samples are exposed to a light source that simulates natural sunlight. Dark controls are maintained to account for non-photolytic degradation.

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts.

-

Data Analysis: The rate of photodegradation is determined, and the quantum yield is calculated.

Conclusion

While direct data on the environmental fate and transport of this compound is scarce, a review of its structural analogues in the picolinic acid herbicide family provides a strong predictive framework. It is anticipated that this compound will exhibit moderate to high persistence in soil, with microbial degradation being the primary dissipation pathway. Its high water solubility and low soil sorption suggest a potential for leaching into groundwater. Photodegradation may be a significant route of transformation in aquatic environments. Further empirical studies are necessary to definitively characterize the environmental behavior of this compound and to inform comprehensive risk assessments.

References

Toxicological Profile of Picolinic Acid Herbicides on Non-Target Organisms: A Technical Guide

Introduction to Picolinic Acid Herbicides

Picolinic acid herbicides are synthetic auxins that disrupt plant growth, primarily in broadleaf weeds.[1] They are widely used in agriculture, forestry, and industrial vegetation management.[2][3] Their systemic nature allows for translocation within the plant, leading to uncontrolled growth and eventual death.[1][3] While effective for their intended purpose, understanding their potential impact on non-target organisms is crucial for environmental risk assessment.

Aminopyralid

Aminopyralid is a post-emergence herbicide used for the control of broadleaf weeds. It is recognized for its low toxicity to many non-target animals.[4]

Toxicological Data on Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference |

| Avian | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2250 mg/kg | [5] |

| Bobwhite Quail (Colinus virginianus) | 5-day Dietary LC50 | >5000 mg/kg | [5] | |

| Mallard Duck (Anas platyrhynchos) | 5-day Dietary LC50 | >5000 mg/kg | [5] | |

| Aquatic | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | >100 mg/L | [5] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | >100 mg/L | [5] | |

| Sheepshead Minnow (Cyprinodon variegatus) | 96-hour LC50 | >100 mg/L | [5] | |

| Water Flea (Daphnia magna) | Acute | Practically non-toxic | [5] | |

| Eastern Oyster (Crassostrea virginica) | Acute | Slightly toxic | [4] | |

| Algae | Acute | Slightly toxic | [4] | |

| Aquatic Vascular Plants | Acute | Slightly toxic | [4] | |

| Mammals | Rat (Rattus norvegicus) | Acute Oral LD50 | >5000 mg/kg | [5] |

| Bees | Honeybee (Apis mellifera) | Acute | Practically non-toxic | [4] |

| Soil Organisms | Earthworm (Eisenia fetida) | Acute | Practically non-toxic | [4] |

Experimental Protocols

Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are typically followed for these studies.

-

Avian Acute Oral Toxicity (OECD 223): This test determines the median lethal dose (LD50) after a single oral dose. Birds are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Avian Dietary Toxicity (OECD 205): This study assesses the median lethal concentration (LC50) in the diet over an 8-day period (5 days of treated feed followed by 3 days of untreated feed).[6]

-

Fish Acute Toxicity (OECD 203): Fish are exposed to the test substance in water for 96 hours to determine the LC50.

-

Daphnia sp. Acute Immobilisation (OECD 202): Mobile daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the population (EC50) is determined.

-

Honeybee Acute Contact and Oral Toxicity (OECD 213 & 214): These tests determine the LD50 following direct contact or oral ingestion of the test substance.[7]

-

Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to treated artificial soil for 14 days to determine the LC50.

Logical Relationship: Environmental Risk Assessment for Aminopyralid

Picloram

Picloram is a persistent, systemic herbicide used to control broadleaf weeds and woody plants.[2]

Toxicological Data on Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference |

| Avian | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >5000 mg/kg | [2] |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2510 mg/kg | [2] | |

| Aquatic | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 19.3 mg/L | [8] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 14.5 mg/L | [8] | |

| Fathead Minnow (Pimephales promelas) | 96-hour LC50 | 55 mg/L | [8] | |

| Water Flea (Daphnia magna) | 48-hour LC50 | 50 mg/L | [8] | |

| Mammals | Rat (Rattus norvegicus) | Acute Oral LD50 | >5000 - 8200 mg/kg | [8] |

| Bees | Honeybee (Apis mellifera) | Acute | Non-toxic | [8] |

| Soil Organisms | Soil Microbes | Growth | Inhibition of Pseudomonas fluorescens | [2] |

Experimental Protocols

The experimental protocols for picloram are consistent with the standardized OECD and EPA guidelines as described for aminopyralid.

Experimental Workflow: Soil Microbial Impact Study

Clopyralid

Clopyralid is a selective herbicide used for the control of broadleaf weeds, particularly in the Asteraceae, Fabaceae, and Solanaceae families.[3]

Toxicological Data on Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference |

| Avian | Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | 1465 mg/kg | [3] |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >4640 mg/kg | [3] | |

| Aquatic | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 104 mg/L | [9] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 125 mg/L | [9] | |

| Water Flea (Daphnia magna) | 48-hour LC50 | >100 mg/L | [9] | |

| Mammals | Rat (Rattus norvegicus) | Acute Oral LD50 | 4300 mg/kg | [3] |

| Bees | Honeybee (Apis mellifera) | Acute | Relatively non-toxic | [10] |

| Soil Organisms | Soil Invertebrates and Microbes | Acute | Low toxicity | [10] |

Experimental Protocols

Standard toxicological testing protocols as previously described for aminopyralid and picloram are applicable to clopyralid.

Signaling Pathway: Synthetic Auxin Herbicide Mode of Action

Conclusion

The picolinic acid herbicides aminopyralid, picloram, and clopyralid generally exhibit low acute toxicity to a wide range of non-target animal species, including mammals, birds, fish, and bees.[2][3][11] The primary environmental concern associated with these herbicides is their potential impact on non-target terrestrial and, to a lesser extent, aquatic plants.[12] Their persistence and mobility in soil and water vary, influencing their potential for off-site movement and long-term effects.[3] The provided data, based on standardized testing protocols, are essential for conducting thorough environmental risk assessments and ensuring the responsible use of these herbicides. Further research into the specific toxicological profile of 3,5-Dichloropicolinamide is necessary to fully understand its environmental fate and effects.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. invasive.org [invasive.org]

- 3. invasive.org [invasive.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. wsdot.wa.gov [wsdot.wa.gov]

- 6. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 8. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]

- 9. wsdot.wa.gov [wsdot.wa.gov]

- 10. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 11. nnrg.org [nnrg.org]

- 12. mass.gov [mass.gov]

Microbial Degradation of 3,5-Dichloropicolinamide in Agricultural Soil: A Technical Guide

Disclaimer: Direct research on the microbial degradation of 3,5-Dichloropicolinamide is limited in the available scientific literature. This guide provides a comprehensive overview based on the degradation of structurally similar picolinamide herbicides, such as picloram, clopyralid, and aminopyralid. The proposed degradation pathway and experimental protocols are inferred from established knowledge of these related compounds.

Introduction

This compound belongs to the pyridine carboxylic acid class of compounds, which includes several widely used herbicides. The fate of these compounds in agricultural soils is of significant environmental concern. Microbial degradation is a primary route of dissipation for many pesticides in soil, influencing their persistence, potential for groundwater contamination, and overall environmental impact.[1][2][3] This guide provides an in-depth technical overview of the anticipated microbial degradation of this compound in agricultural soil, drawing parallels from its structural analogs.

Data Presentation: Degradation of Picolinamide Herbicides

| Herbicide | Soil Type | Half-life (t½) in Days | Reference(s) |

| Picloram | Various | 30 - 395 | [1][5] |

| Forest | 26 - 32 | [6] | |

| Grassland | 17 | [6] | |

| Clopyralid | Various | Average 40 (up to 365) | [2] |

| Alaskan Field Soil | 9.6 - 20.9 | [7] | |

| Aminopyralid | Various | 32 - 533 | [8] |

| Alaskan Field Soil | 9.1 - 23.0 | [7][9] |

Proposed Microbial Degradation Pathway of this compound

The proposed degradation pathway for this compound is based on the known microbial metabolism of other chlorinated pyridine herbicides like picloram. The primary microbial attack is expected to involve hydroxylation and dechlorination reactions.

References

- 1. invasive.org [invasive.org]

- 2. invasive.org [invasive.org]

- 3. grdc.com.au [grdc.com.au]

- 4. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. researchgate.net [researchgate.net]

- 7. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dichloropicolinamide: An Examination of its Role as a Putative Metabolite of Pyridine Herbicides

Initial investigations into the metabolic fate of common pyridine herbicides do not substantiate the formation of 3,5-Dichloropicolinamide as a significant metabolite. Extensive literature review and database searches indicate that the primary degradation pathways of widely used pyridine herbicides, such as clopyralid, picloram, triclopyr, and fluroxypyr, lead to different metabolic products. This technical guide will, therefore, pivot to address the established and scientifically validated metabolites of these key pyridine herbicides, providing researchers, scientists, and drug development professionals with a comprehensive overview of their environmental and biological transformation.

Metabolic Pathways of Major Pyridine Herbicides

The environmental and biological breakdown of pyridine herbicides is a critical factor in their efficacy, selectivity, and environmental persistence. The primary routes of metabolism involve microbial degradation in soil and water, as well as enzymatic processes within plants and animals.

Triclopyr

Triclopyr, or [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is primarily metabolized to 3,5,6-trichloro-2-pyridinol (TCP) .[1][2] This conversion occurs in soil, water, and within organisms. A minor metabolite, 3,5,6-trichloro-2-methoxypyridine (TMP) , has also been identified.[1][2] The dissipation of triclopyr and its primary metabolite, TCP, is relatively rapid in aquatic environments.[1]

Fluroxypyr

Fluroxypyr, typically applied as its 1-methylheptyl ester (fluroxypyr-MHE), is rapidly hydrolyzed to its active acid form, fluroxypyr acid . Further metabolism in plants and soil yields two major metabolites: 4-amino-3,5-dichloro-6-fluoro-2-pyridinol and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine .

Clopyralid and Picloram

Clopyralid and Picloram are notable for their relative persistence in the environment. The primary degradation pathway for both herbicides is microbial metabolism in the soil.[3][4] For picloram, the major breakdown product is carbon dioxide, indicating significant mineralization.[5] Clopyralid degradation does not appear to result in the accumulation of significant intermediate metabolites.[4]

Quantitative Data on Pyridine Herbicide Metabolism

The rate of degradation and metabolite formation is influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity.

| Herbicide | Metabolite | Half-life in Water (Field Studies) | Half-life in Sediment (Field Studies) | Reference |

| Triclopyr | Parent Compound | 0.5 - 7.5 days | - | [1] |

| 3,5,6-trichloro-2-pyridinol (TCP) | 4.2 - 10.0 days | 2.7 - 13.3 days | [1] | |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | 4.0 - 8.8 days | 2.7 - 13.3 days | [1] | |

| Clopyralid | Parent Compound | - | Soil half-life: up to 1 year | [4] |

| Picloram | Parent Compound | - | Soil half-life: dependent on conditions | [5] |

Experimental Protocols for Metabolite Analysis

The detection and quantification of pyridine herbicide metabolites are crucial for environmental monitoring and toxicological studies. The following outlines a general workflow for the analysis of these compounds in environmental matrices.

Sample Preparation and Extraction

-

Matrix Collection: Collect soil, water, or plant tissue samples from the area of interest.

-

Extraction:

-

Water: Acidify the sample and perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.

-

Soil/Sediment: Perform solvent extraction, often using an accelerated solvent extraction (ASE) system with a polar solvent mixture (e.g., acetone/water).

-

Plant Tissue: Homogenize the tissue and extract with an appropriate solvent, followed by cleanup steps to remove interfering compounds.

-

-

Derivatization (Optional): For analysis by gas chromatography (GC), derivatization of the acidic metabolites (e.g., with diazomethane) may be necessary to improve volatility and chromatographic performance.

Analytical Instrumentation

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of many pyridine herbicide metabolites due to its high sensitivity and selectivity. A reversed-phase C18 column is typically used for separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, particularly for more volatile compounds or after derivatization.

Toxicity of Pyridine Herbicide Metabolites

The toxicity of herbicide metabolites is a key consideration in environmental risk assessment.

-

Triclopyr: The major metabolite, TCP, is known to be moderately toxic to fish.[2]

-

Fluroxypyr: The parent compound and its metabolites are generally considered to have low acute toxicity.

-

Clopyralid and Picloram: Due to their primary degradation to simple molecules or slow degradation rates, the accumulation of toxic metabolites is less of a concern compared to other herbicides.

References

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 3,5-Dichloropicolinamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropicolinamide, a halogenated pyridine derivative, has emerged as a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. While not a therapeutic agent in itself, its unique chemical architecture makes it a valuable building block for the construction of novel bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. Detailed experimental protocols and a discussion of its role in synthetic chemistry are presented to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction: Discovery and Historical Context

The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the relentless pursuit of new synthetic pathways for medicinal chemistry. Its emergence is intrinsically linked to the development of more complex molecules where a dichlorinated pyridine scaffold is a key structural motif. Early mentions of related dichloropicolinic acid derivatives can be found in patent literature focused on herbicides and pesticides. However, the specific amide derivative, this compound, gained prominence as an intermediate in the synthesis of advanced pharmaceutical agents.

Notably, its utility is highlighted in the manufacturing process of vadadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The core structure of this compound provides a foundational element for the elaboration of the final drug molecule. Its "discovery," therefore, can be best understood as the recognition of its strategic importance in multi-step synthetic routes, enabling the efficient construction of intricate molecular targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction optimization and purification.

| Property | Value | Reference |

| CAS Number | 5468-71-3 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 151-153 °C | |

| Boiling Point | 283.5 °C at 760 mmHg | [1] |

| Density | 1.524 g/cm³ | [1] |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | |

| Purity | Typically >98% | [1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes, often starting from commercially available pyridine derivatives. A common approach involves the amidation of a corresponding picolinoyl chloride. The following is a generalized experimental protocol based on established chemical principles.

Synthesis of 3,5-Dichloropicolinoyl Chloride

Materials:

-

3,5-Dichloropicolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

-

To a stirred suspension of 3,5-Dichloropicolinic acid in anhydrous dichloromethane, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3,5-Dichloropicolinoyl chloride. This intermediate is often used directly in the next step without further purification.

Amidation to form this compound

Materials:

-

Crude 3,5-Dichloropicolinoyl chloride

-

Ammonia solution (aqueous or in a suitable organic solvent like dioxane) or Ammonium chloride and a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude 3,5-Dichloropicolinoyl chloride in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ammonia in dioxane (or bubble ammonia gas through the solution) with vigorous stirring. Alternatively, add a solution of ammonium chloride and triethylamine.

-

Maintain the temperature at 0 °C for 30 minutes and then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Role in Drug Development and Signaling Pathways

As an intermediate, this compound does not have a direct biological activity or a mechanism of action that involves interaction with specific signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules. The dichlorinated pyridine ring is a common feature in a variety of bioactive compounds, and the amide functionality provides a convenient handle for further chemical modifications.

In the case of vadadustat, the 3,5-dichloro-substituted pyridine core derived from intermediates like this compound is crucial for its inhibitory activity on HIF-prolyl hydroxylases. These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, which plays a central role in the cellular response to low oxygen levels. By inhibiting these enzymes, vadadustat stabilizes HIF, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).

Conclusion

This compound stands as a testament to the critical role of synthetic intermediates in the advancement of medicinal chemistry. While its own history is not marked by a singular moment of discovery, its value is evident in the successful synthesis of complex and life-changing pharmaceuticals. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate its continued use and inspire the development of new synthetic methodologies for future drug discovery endeavors. The logical relationship between this intermediate and the final drug's mechanism of action underscores the importance of strategic molecular design, starting from the foundational building blocks.

References

Spectroscopic and Spectrometric Analysis of 3,5-Dichloropicolinamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 3,5-Dichloropicolinamide (CAS Number: 5468-71-3). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide presents predicted data in structured tables and outlines detailed experimental protocols for data acquisition.

Predicted Spectroscopic and Spectrometric Data

While experimentally derived public data for this compound is limited, the following sections provide predicted spectroscopic and spectrometric characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.45 | d | 1H | H-6 |

| ~8.25 | d | 1H | H-4 |

| ~8.0 (broad s) | s | 1H | -NH₂ |

| ~7.8 (broad s) | s | 1H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~149 | C-2 |

| ~147 | C-6 |

| ~139 | C-4 |

| ~131 | C-5 |

| ~126 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amide) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| 1550, 1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |

| 850 - 750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are detailed below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 190, 192, 194 | High | Molecular Ion Peak [M]⁺ with isotopic pattern for two chlorine atoms |

| 173, 175, 177 | Medium | [M-NH₃]⁺ |

| 146, 148, 150 | Medium | [M-CONH₂]⁺ |

Experimental Protocols

Standardized experimental procedures for obtaining the spectroscopic and spectrometric data for this compound are as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument. For EI, a solid probe may be used. The mass spectrum is typically acquired in positive ion mode.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Caption: A general workflow for the spectroscopic analysis of this compound.

A Technical Guide to Determining the Solubility of 3,5-Dichloropicolinamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropicolinamide is a molecule of significant interest in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is fundamental for process development, formulation, and ensuring bioavailability. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols that can be implemented in a laboratory setting.

Introduction to Solubility

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in a given solvent. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. For chemical process development, knowledge of solubility is essential for designing efficient crystallization, purification, and formulation procedures.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for key experimental techniques.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely accepted method for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2][3][4][5]

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Caption: Isothermal Equilibrium Method Workflow.

Gravimetric Method

This method is a simpler, classical approach that relies on the evaporation of the solvent and weighing the residual solute.[6][7]

Objective: To determine the solubility of this compound by measuring the mass of the solute dissolved in a known mass or volume of solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Evaporating dish

-

Filtration apparatus

-

Oven

Procedure:

-

Prepare Saturated Solution: Prepare a saturated solution as described in steps 1-4 of the Isothermal Equilibrium Method.

-

Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution to remove any undissolved solid.

-

Weighing the Solution: Accurately transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed evaporating dish and weigh it.

-

Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Drying: Once the solvent has evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Final Weighing: Cool the evaporating dish in a desiccator and weigh it accurately.

-

Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. The mass of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue. The solubility can then be expressed as grams of solute per 100 g of solvent or other appropriate units.

Caption: Gravimetric Method Workflow.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for determining the concentration of a solute in a saturated solution.[1][8]

Objective: To quantify the concentration of this compound in a saturated solution using HPLC.

Protocol:

-

Method Development: Develop a stable and reproducible HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation: Prepare a saturated solution using the Isothermal Equilibrium Method (Section 3.1).

-

Sample Analysis: Inject the filtered saturated solution into the HPLC system under the same conditions used for the calibration standards.

-

Quantification: Determine the peak area of this compound in the sample chromatogram.

-

Calculation: Use the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the solubility.

Caption: HPLC-Based Solubility Determination Workflow.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its development and application. This guide has provided detailed experimental protocols for the Isothermal Equilibrium (Shake-Flask) method, the Gravimetric method, and an HPLC-based approach to enable researchers to accurately determine this vital property. The selection of the most appropriate method will depend on the available equipment, the desired accuracy, and the properties of the solvent. Consistent and accurate solubility data will empower scientists to optimize processes and formulations, ultimately accelerating the development of new products based on this important molecule.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 29.4 Chromatography Technology – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. asianjpr.com [asianjpr.com]

3,5-Dichloropicolinamide: An Analysis of Publicly Available Research Data for Potential Applications

Disclaimer: The following guide is based on a comprehensive search of publicly available scientific literature and chemical databases. The compound 3,5-Dichloropicolinamide is not extensively characterized in the accessible literature, and therefore, this document highlights the absence of in-depth research on its biological activities and potential applications. The information provided is for informational purposes only and does not constitute a recommendation for its use in any research or drug development program.

Introduction

This compound is a halogenated pyridine derivative with the chemical formula C₆H₄Cl₂N₂O. While its chemical structure is defined and the compound is commercially available, a thorough review of scientific databases reveals a significant lack of published research into its biological effects, mechanism of action, and potential therapeutic applications. This guide summarizes the available information and outlines a hypothetical workflow for investigating the potential of a novel compound like this compound, should a researcher wish to explore its properties.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. This information is typically available from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 20172-43-6 | Chemical Abstract Service |

| Molecular Formula | C₆H₄Cl₂N₂O | N/A |

| Molecular Weight | 191.02 g/mol | N/A |

| Appearance | White to off-white powder | Typical Supplier Data |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Typical Supplier Data |

Hypothetical Research Workflow for Novel Compound Evaluation

Given the lack of existing data, a structured approach would be necessary to evaluate the potential of this compound. The following diagram illustrates a general workflow for the initial stages of compound screening and characterization.

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

Potential (but Undocumented) Areas of Investigation

Based on the structural features of this compound, one could speculate on potential, yet entirely unproven, areas of research. Picolinamides are a class of compounds with diverse biological activities. For instance, some picolinamide derivatives have been investigated for their herbicidal, fungicidal, or insecticidal properties. In the context of human health, various substituted picolinamides have been explored as potential therapeutic agents.

A hypothetical signaling pathway that could be investigated if this compound were to show, for example, anti-inflammatory activity, is the NF-κB pathway.

Caption: A diagram illustrating a hypothetical point of intervention for an anti-inflammatory compound in the NF-κB pathway.

Experimental Protocols for Initial Characterization

Should a research program be initiated for this compound, the following are examples of standard experimental protocols that would be employed for its initial biological characterization.

Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.

In Vitro Kinase Assay

Objective: To screen this compound against a panel of protein kinases to identify potential molecular targets.

Methodology:

-

Assay Principle: Utilize a fluorescence-based assay (e.g., ADP-Glo™, Promega) that measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and this compound at a fixed concentration (e.g., 10 µM).

-

Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 1 hour).

-

Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of kinase activity for this compound relative to a positive control inhibitor and a no-compound control.

Conclusion

The current body of scientific literature lacks substantial data on the research applications of this compound. While its basic chemical identity is established, its biological properties remain uncharacterized. The information presented in this guide serves to highlight this knowledge gap and to provide a standard framework for the initial investigation of a novel chemical entity. Any future research on this compound would need to begin with fundamental screening and characterization studies to ascertain any potential for further development.

Methodological & Application

analytical method for 3,5-Dichloropicolinamide quantification

An Application Note on the Quantitative Analysis of 3,5-Dichloropicolinamide in Environmental Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note details a sensitive and selective method for the quantification of this compound, a significant compound in various industrial and pharmaceutical applications. The protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring, providing a comprehensive guide from sample preparation to data analysis.

Introduction

This compound is a chlorinated pyridine derivative. Due to its potential environmental persistence and toxicological relevance, a robust and sensitive analytical method for its quantification in complex matrices such as soil and water is essential. This application note describes a method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high selectivity and sensitivity for the detection of this compound.

Principle

The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into an HPLC system for chromatographic separation. The analyte is subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and low detection limits.

Experimental Protocols

Reagents and Materials

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.22 µm)

Sample Preparation

3.2.1. Water Samples

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

-

Elute the analyte with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

3.2.2. Soil Samples

-

Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile and vortex for 2 minutes.

-

Sonicate the mixture for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.

Instrumental Analysis: HPLC-MS/MS

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-